1,5-Dichloro-2-methyl-4-nitrobenzene chemical properties
1,5-Dichloro-2-methyl-4-nitrobenzene chemical properties
An In-Depth Technical Guide to 1,5-Dichloro-2-methyl-4-nitrobenzene
Introduction
1,5-Dichloro-2-methyl-4-nitrobenzene is a chlorinated nitroaromatic compound, a class of molecules that serve as pivotal building blocks in the synthesis of a wide array of industrial and pharmaceutical products.[1] These compounds are noted for their utility as intermediates in the production of dyes, agrochemicals, and various specialty chemicals.[1][2][3] The specific arrangement of the chloro, methyl, and nitro substituents on the benzene ring imparts a distinct reactivity profile, primarily governed by the powerful electron-withdrawing nature of the nitro group. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and safety considerations for 1,5-dichloro-2-methyl-4-nitrobenzene, tailored for professionals in chemical research and drug development.
Molecular Structure and Identification
The foundational step in understanding the chemical behavior of 1,5-dichloro-2-methyl-4-nitrobenzene is to analyze its molecular structure. The molecule consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group. The positioning of these groups is critical to its reactivity.
Caption: 2D structure of 1,5-dichloro-2-methyl-4-nitrobenzene.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,5-dichloro-2-methyl-4-nitrobenzene |
| Molecular Formula | C₇H₅Cl₂NO₂[4] |
| Molecular Weight | 206.03 g/mol |
| Monoisotopic Mass | 204.96973 Da[4] |
| InChIKey | OTHIQMSDVAQZQM-UHFFFAOYSA-N[4] |
| SMILES | CC1=CC(=C(C=C1Cl)Cl)[O-][4] |
Physicochemical Properties
The physical properties of 1,5-dichloro-2-methyl-4-nitrobenzene dictate its behavior in various solvents and its physical state under standard conditions. While experimental data for this specific isomer is not widely published, properties can be predicted or inferred from closely related analogs.
Table 2: Physicochemical Data
| Property | Value / Observation | Source / Note |
| Appearance | Expected to be a light yellow solid | Based on isomers like 1,2-dichloro-4-nitrobenzene.[3] |
| Melting Point | Data not available | Isomer 2-chloro-4-nitrotoluene melts at 61-64 °C.[5] |
| Boiling Point | Data not available | Isomer 1,2-dichloro-4-nitrobenzene boils at 263 °C.[3] |
| Water Solubility | Low | Isomer 2-chloro-4-nitrotoluene has a solubility of 49 mg/L at 20°C.[5] |
| XlogP (Predicted) | 3.4 | A measure of lipophilicity.[4] |
Synthesis and Manufacturing
The primary route for synthesizing chlorinated nitroaromatics is through the nitration of a suitable chlorinated precursor. For 1,5-dichloro-2-methyl-4-nitrobenzene, a logical precursor would be 1,5-dichloro-2-methylbenzene. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid.
Caption: General workflow for the synthesis of 1,5-dichloro-2-methyl-4-nitrobenzene.
Experimental Protocol: Hypothetical Synthesis
This protocol is a generalized procedure based on established methods for nitrating similar dichlorobenzene derivatives.[6]
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Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 1,5-dichloro-2-methylbenzene and a solvent such as 1,2-dichloroethane.[7]
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice bath.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled vessel.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the dichlorotoluene precursor, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful temperature control.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30-35 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC.[7]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation & Neutralization: Filter the solid product and wash it thoroughly with cold water until the washings are neutral to pH paper. A wash with a dilute sodium bicarbonate solution can also be used to remove residual acid.[7]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final, pure 1,5-dichloro-2-methyl-4-nitrobenzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,5-dichloro-2-methyl-4-nitrobenzene is dominated by Nucleophilic Aromatic Substitution (SNAr). The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards attack by nucleophiles.
This activation is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the chlorine atom at the C5 position is ortho to the nitro group, while the chlorine at the C1 position is meta. Consequently, the C5 position is significantly more activated and susceptible to substitution by nucleophiles like alkoxides, amines, or fluoride ions.[8][9] The attack of a nucleophile forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate and facilitating the departure of the chloride leaving group.[8]
Caption: Logical flow of the SNAr reaction, highlighting regioselectivity.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Two aromatic protons appearing as singlets or narrow doublets in the 7.5-8.5 ppm range. One methyl group singlet around 2.5 ppm. |
| ¹³C NMR | Signals for seven distinct carbon atoms. Carbons attached to the nitro group and chlorine atoms will be downfield. The carbon of the nitro group (C4) will be highly deshielded. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the N-O bond of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching bands in the 1100-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands.[10] |
| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Safety, Handling, and Toxicology
Chlorinated nitroaromatic compounds require careful handling due to their potential toxicity. Data from safety data sheets (SDS) of closely related chemicals provide essential guidance.
Key Safety Concerns:
-
Toxicity: These compounds are often harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritation: Can cause serious eye irritation and may lead to allergic skin reactions upon repeated contact.[11]
-
Chronic Effects: Some chlorinated nitroaromatics are suspected of causing genetic defects or cancer and may cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Many are toxic to aquatic life with long-lasting effects.[2]
Table 4: GHS Hazard Information (Based on related compounds)
| Hazard Class | Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Mutagenicity | H341: Suspected of causing genetic defects. |
| Carcinogenicity | H351: Suspected of causing cancer. |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects. |
Safe Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[5]
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Applications in Research and Development
The primary value of 1,5-dichloro-2-methyl-4-nitrobenzene in a research and development context is as a versatile chemical intermediate. The differential reactivity of the two chlorine atoms, with the C5-Cl being highly activated for SNAr, allows for selective, stepwise functionalization. This makes it a valuable starting material for creating more complex molecules with specific substitution patterns, which is a key strategy in the discovery of new agrochemicals and pharmaceutical agents.
Conclusion
1,5-Dichloro-2-methyl-4-nitrobenzene is a specialized chemical intermediate whose properties are defined by the interplay of its substituent groups. Its most significant chemical characteristic is the highly activated C5 position, which is primed for nucleophilic aromatic substitution. This predictable regioselectivity, combined with its role as a scaffold for further chemical modification, makes it a compound of interest for synthetic chemists. However, its utility is coupled with significant health and environmental hazards, mandating strict adherence to safety protocols during its handling, use, and disposal.
References
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PubChem. 1,5-Dichloro-2-ethyl-4-nitrobenzene. [Link]
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ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025-10-16). [Link]
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Chemistry Stack Exchange. Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. (2016-05-21). [Link]
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